N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride

Description

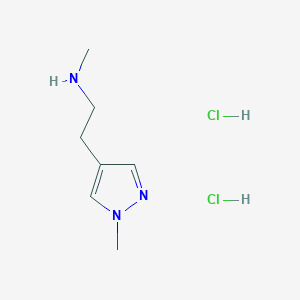

N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride (CAS: 956949-79-4) is a dihydrochloride salt with the molecular formula C₆H₁₁N₃·2HCl and a molecular weight of 125.17 g/mol (base) . The compound features a pyrazole ring substituted at the 4-position with a methyl group and an ethanamine chain terminated by an N-methyl group. Its dihydrochloride form enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-8-4-3-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGCVPWCNXRCOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CN(N=C1)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride typically involves the reaction of 1-methylpyrazole with N-methyl-2-chloroethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Heterocyclic Influence : The pyrazole group in the target compound distinguishes it from pyridine (Betahistine) or indole (Tryptamine, Rizatriptan) analogs. Pyrazole’s dual nitrogen atoms may enhance hydrogen bonding or π-π interactions in target binding compared to six-membered rings .

- Pharmacological Targets: Betahistine acts on histamine receptors, while ARL 15896AR targets NMDA receptors.

Physicochemical Properties and Solubility

Table 2: Physicochemical Comparison

Key Observations:

- Salt Form : All compounds utilize hydrochloride or dihydrochloride salts to improve aqueous solubility, critical for bioavailability .

- Impurity Profiles : Betahistine’s synthesis generates HEP, a toxic pyridine derivative, whereas pyrazole-containing compounds may produce fewer toxic byproducts due to the stability of the pyrazole ring .

Biological Activity

N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is a derivative of pyrazole, a five-membered heterocyclic ring known for various pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride is C₈H₁₅N₃·2HCl, with a molar mass of approximately 206.19 g/mol. The presence of the pyrazole ring and the N-methyl group contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃·2HCl |

| Molar Mass | 206.19 g/mol |

| Solubility | Soluble in water |

| Stability | Sensitive to moisture |

N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride interacts with specific molecular targets, including enzymes and receptors involved in various biological pathways. Its mechanism of action may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling processes.

Biological Activities

Research indicates that N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antitumor Activity : Pyrazole derivatives have been associated with anticancer properties, particularly through their effects on specific kinases involved in tumor growth.

- Analgesic Properties : The compound may possess pain-relieving effects, as suggested by studies on structurally related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into the potential applications of N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride. Results indicated significant inhibition of nitric oxide production in macrophages, suggesting a pathway for reducing inflammation .

Case Study 2: Antitumor Properties

Research on pyrazole-based compounds demonstrated their ability to inhibit BRAF(V600E) and EGFR kinases, which are critical in certain cancers. The study highlighted that modifications in the pyrazole structure could enhance anticancer activity .

Case Study 3: Analgesic Effects

In a comparative study of several pyrazole derivatives, N-Methyl-2-(1-methylpyrazol-4-yl)ethanamine dihydrochloride was shown to exhibit moderate analgesic effects in animal models, indicating its potential for pain management applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.